N-(2-hydroxy-2-phenylpropyl)adamantane-1-carboxamide
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Overview
Description
N-(2-hydroxy-2-phenylpropyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a tricyclic hydrocarbon known for its stability and unique structure, which makes it a valuable building block in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylpropyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 2-hydroxy-2-phenylpropylamine. The reaction is carried out in the presence of coupling agents such as phosphorus trichloride, 4-dimethylaminopyridine (DMAP), and triethylamine, which act as hydrogen chloride acceptors . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, ensuring consistent quality and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, reducing the time and cost associated with batch processing.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-phenylpropyl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions include oxidized derivatives (ketones, carboxylic acids), reduced derivatives (alcohols, amines), and substituted phenyl derivatives.
Scientific Research Applications
N-(2-hydroxy-2-phenylpropyl)adamantane-1-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and functional materials.
Biology: The compound is used in the study of biological systems and interactions, particularly in the development of bioactive molecules.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and unique structural properties
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylpropyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and phenyl groups contribute to its binding affinity and specificity towards target proteins and enzymes. The adamantane core provides structural stability, enhancing the compound’s overall efficacy. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(2-hydroxy-2-phenylpropyl)adamantane-1-carboxamide can be compared with other adamantane derivatives, such as:
3-Phenyl-adamantane-1-carboxylic acid: Similar in structure but lacks the hydroxyl group, which may affect its reactivity and applications.
N-{2-[4-(2-Pyrimidinyl)-1-piperazinyl]ethyl}adamantane-1-carboxamide: Contains a piperazine ring, which imparts different biological activities and applications.
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-19(23,17-5-3-2-4-6-17)13-21-18(22)20-10-14-7-15(11-20)9-16(8-14)12-20/h2-6,14-16,23H,7-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBVJZWZZJAWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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